molecular formula C10H7F3O2 B13150028 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid

2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B13150028
M. Wt: 216.16 g/mol
InChI Key: NPRKBZLWLLCUNX-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid, also known as (E)-3-(2-(trifluoromethyl)phenyl)acrylic acid, is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a trifluoromethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the intermediate 3-(trifluoromethyl)cinnamic acid.

    Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical transformations and applications .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H2,(H,14,15)

InChI Key

NPRKBZLWLLCUNX-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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